Dnmdp-2

Molecular glues PDE3A-SLFN12 des-nitro SAR

DNMDP-2 is a (R)-des-nitro analogue of the first-in-class phosphodiesterase 3A (PDE3A)-Schlafen 12 (SLFN12) molecular-glue inducer DNMDP. Both (R)-des-nitro analogues, DNMDP-2 and DNMDP-3 (3), were first reported as retaining comparable cancer-cell-selective cytotoxicity to the parent compound (R)-DNMDP in the foundational 2016 phenotypic chemogenomics study.

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
Cat. No. B10754534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnmdp-2
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C2=NNC(=O)CC2C
InChIInChI=1S/C15H21N3O/c1-4-18(5-2)13-8-6-12(7-9-13)15-11(3)10-14(19)16-17-15/h6-9,11H,4-5,10H2,1-3H3,(H,16,19)/t11-/m1/s1
InChIKeyKQXRMGFFTUWZBC-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNMDP-2 Procurement Guide: Structural Simplification and Retained Cytotoxic Potency of a Des-Nitro PDE3A Velcrin


DNMDP-2 is a (R)-des-nitro analogue of the first-in-class phosphodiesterase 3A (PDE3A)-Schlafen 12 (SLFN12) molecular-glue inducer DNMDP. Both (R)-des-nitro analogues, DNMDP-2 (2) and DNMDP-3 (3), were first reported as retaining comparable cancer-cell-selective cytotoxicity to the parent compound (R)-DNMDP (1) in the foundational 2016 phenotypic chemogenomics study [1]. The removal of the nitro substituent eliminates a potential toxicophore while preserving the core dihydropyridazinone pharmacophore essential for PDE3A binding and SLFN12 complex stabilization [1][2].

Why DNMDP-2 Cannot Be Replaced by a Generic PDE3 Inhibitor or Unvalidated Des-Nitro Congener


In-class substitution of a PDE3A-SLFN12 molecular glue fails because cytotoxicity does not correlate with PDE3 enzymatic inhibition alone. Non-cytotoxic PDE3 inhibitors such as trequinsin compete with DNMDP-class compounds for the PDE3A active site but fail to stabilize the PDE3A-SLFN12 complex, instead rescuing sensitive cells from death [1]. Furthermore, structure-activity relationship (SAR) studies have shown that simple deletion of the nitro group is not universally tolerated; the acylated des-nitro analogue (compound 2, EC50 > 1000 nM) is entirely inactive, whereas the acylated nitro analogue (compound 3, EC50 4.9 nM) retains high potency [2]. This context-dependent requirement for electron-withdrawing substituents means that only structurally validated des-nitro congeners, such as DNMDP-2 and DNMDP-3, which maintained activity comparable to the parent in the original report [3], are suitable for procurement as research tools.

DNMDP-2 Quantitative Differentiation: HeLa Viability, PDE3A Binding, and Enantiomeric Specificity vs. Parent and Non-Cytotoxic PDE3 Inhibitors


Retained Cytotoxic Potency Despite Nitro Group Removal: DNMDP-2 vs. (R)-DNMDP

DNMDP-2, as a (R)-des-nitro analogue, was reported to test similarly to (R)-DNMDP (1) in cancer cell viability assays, demonstrating that the nitro functional group is not an absolute requirement for enantiomeric specificity or cytotoxic potency [1]. The parent compound (R)-DNMDP exhibits an EC50 of 3.8 nM in HeLa cells, while the related racemic des-nitro analogue (compound 7) shows an EC50 of 8.8 nM (racemic) and 3.3 nM for the (R)-enantiomer (R)-7, confirming that des-nitro congeners can retain low-nanomolar potency [2].

Molecular glues PDE3A-SLFN12 des-nitro SAR

Enantiomeric Specificity: (R)-DNMDP-2 vs. (S)-DNMDP

Although direct EC50 values for the individual enantiomers of DNMDP-2 have not been fully disclosed, the parent (R)-DNMDP is 500-fold more potent than (S)-DNMDP (EC50 3.8 nM vs. ~1900 nM) in HeLa cells [1]. The original 2016 study confirmed that the synthesized (R)-des-nitro analogues DNMDP-2 and DNMDP-3 retained enantiomeric specificity comparable to (R)-DNMDP [2], establishing that stereochemistry at the chiral center is the primary driver of PDE3A engagement and SLFN12 complex formation.

Enantiomeric specificity PDE3A binding chiral pharmacology

Mechanism Selectivity: PDE3A-SLFN12 Complex Induction vs. Pure PDE3 Enzyme Inhibition

DNMDP-class compounds including DNMDP-2 kill cancer cells not by simple PDE3A inhibition but by neomorphically inducing a PDE3A-SLFN12 heterotetrameric complex, which activates SLFN12 RNase to block protein translation [1]. Non-cytotoxic PDE3 inhibitors such as trequinsin bind PDE3A but prevent complex formation with SLFN12 and instead rescue sensitive cells from DNMDP-mediated death [2]. Biochemical PDE3 inhibition correlates poorly with cytotoxicity: for example, the des-nitro acylated analogue (compound 2 in Table 2) is a potent PDE3 inhibitor yet has no cellular activity (EC50 > 1000 nM) [3].

Neomorphic activity protein-protein interaction selective cytotoxicity

DNMDP-2 Application Scenarios: Mechanistic Dissection of PDE3A-SLFN12 Biology Without Nitro Group Confounds


Mechanistic Studies of PDE3A-SLFN12 Complex Formation Without Nitro-Associated Redox Artifacts

DNMDP-2 is the preferred probe for biochemical and biophysical studies (e.g., cryo-EM, X-ray crystallography, pull-down assays) of the PDE3A-SLFN12 interaction where the nitro group of the parent compound may introduce unwanted redox chemistry, photoreactivity, or non-specific covalent adduct formation. The des-nitro scaffold simplifies interpretation of binding thermodynamics and kinetics [1]. The linker analogue DNMDP-2L, derived from the same des-nitro core, has been successfully used in affinity purification experiments to demonstrate PDE3A binding specificity and competition by trequinsin and (R)-DNMDP [2].

Structure-Activity Relationship (SAR) Reference Scaffold for Velcrin Optimization Programs

DNMDP-2 serves as a key reference point in velcrin medicinal chemistry campaigns. The 2019 SAR study demonstrated that the diethylamino group of des-nitro DNMDP can be replaced with morpholine (compound 9, EC50 36 nM racemic) or halogen substituents while retaining activity, but that not all des-nitro substitutions are tolerated [1]. Using DNMDP-2 as a baseline, researchers can systematically evaluate electronic, steric, and stereochemical requirements for productive PDE3A-SLFN12 complex stabilization while avoiding interpretational complications arising from the nitro moiety [1][2].

Biomarker-Selected Cancer Cell Line Profiling and Patient Stratification Assay Development

DNMDP-2 is suitable for profiling panels of PDE3A/SLFN12-coexpressing cancer cell lines to validate companion diagnostics or patient stratification strategies. The original screening of 766 cancer cell lines identified sensitivity in 22 lines, including melanoma, lung adenocarcinoma, and cervical cancer, all correlating with elevated PDE3A and SLFN12 expression [1]. A des-nitro probe like DNMDP-2 enables researchers to decouple genuine velcrin sensitivity from nitro-dependent non-specific cytotoxicity when establishing predictive biomarker signatures [1][2].

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